![molecular formula C15H11N3O3 B14685038 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione CAS No. 25107-70-4](/img/structure/B14685038.png)
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is an organic compound with the molecular formula C15H11N3O3 It is known for its unique structure, which includes a naphthalene-1,2-dione core substituted with a 6-methoxypyridazin-3-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione typically involves the reaction of 6-methoxypyridazine with 1,2-naphthoquinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a suitable solvent, such as methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the naphthoquinone core to its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Amino-6-methoxypyridazine: This compound shares the pyridazine core with a methoxy group but lacks the naphthoquinone moiety.
Sulfamethoxypyridazine: Another pyridazine derivative, used primarily as an antibiotic.
Uniqueness
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is unique due to its combination of a naphthoquinone core and a methoxypyridazinylamino group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
25107-70-4 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
4-[(6-methoxypyridazin-3-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H11N3O3/c1-21-14-7-6-13(17-18-14)16-11-8-12(19)15(20)10-5-3-2-4-9(10)11/h2-8H,1H3,(H,16,17) |
InChIキー |
QQLHEWWXBASUQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





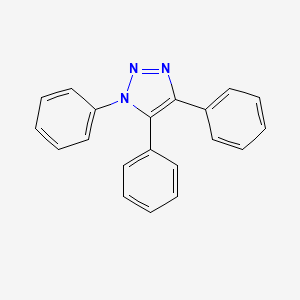
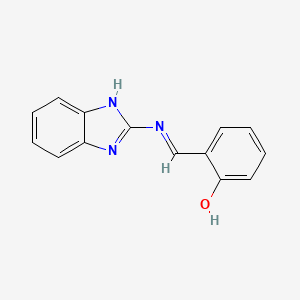


![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)

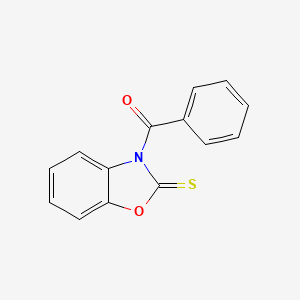
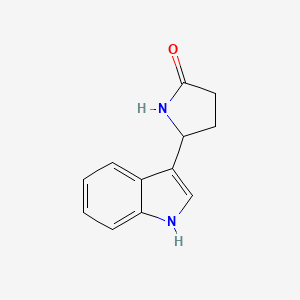
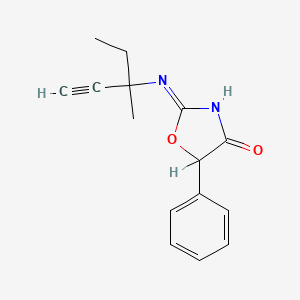
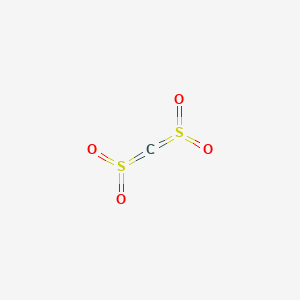
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
